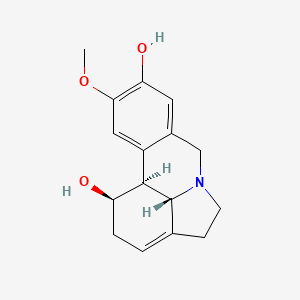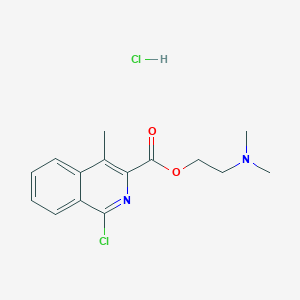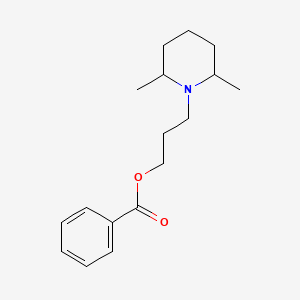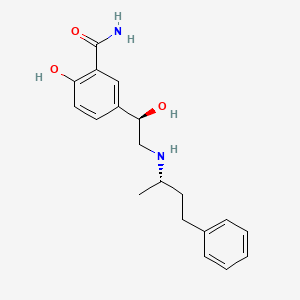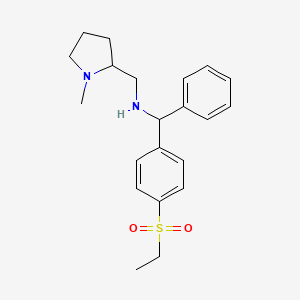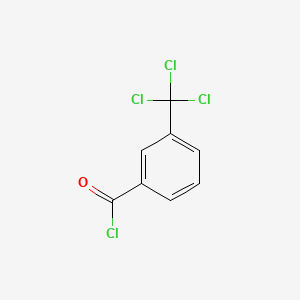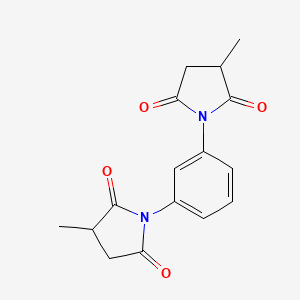
1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves a multi-step process. Initially, D-arabinofuranoside and p-nitrobenzoic acid undergo a condensation reaction to form 1-O-(4-nitrobenzoic acid)-D-arabinofuranoside. This intermediate is then esterified with tribenzyl alcohol to produce the final target compound .
Analyse Des Réactions Chimiques
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form an amine group, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside can be compared with other similar compounds such as:
- 2,3,5-tri-O-benzyl-1-O-[(4-methylphenyl)carbonyl]-alpha-D-arabinofuranoside
- 2,3,5-tri-O-benzyl-1-O-[(4-chlorophenyl)carbonyl]-alpha-D-arabinofuranoside
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside, such as the presence of the nitro group, make it distinct and potentially more reactive in certain chemical and biological contexts .
Propriétés
Numéro CAS |
51265-22-6 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
3-methyl-1-[3-(3-methyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-6-13(19)17(15(9)21)11-4-3-5-12(8-11)18-14(20)7-10(2)16(18)22/h3-5,8-10H,6-7H2,1-2H3 |
Clé InChI |
WVUFVHFNYVURHA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


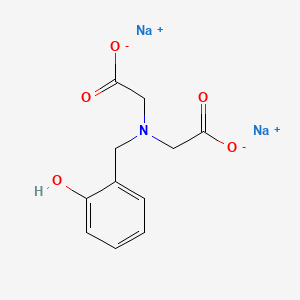
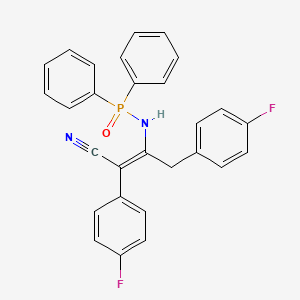
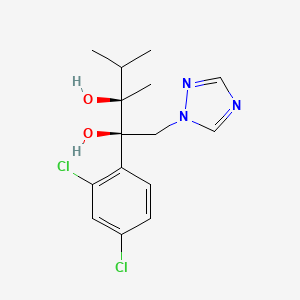
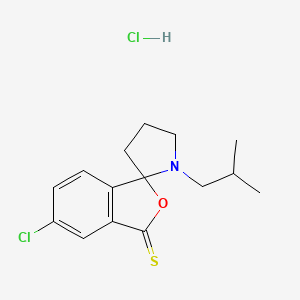

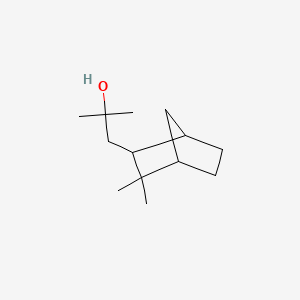
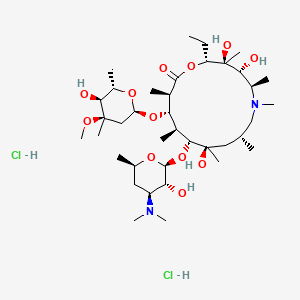
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
